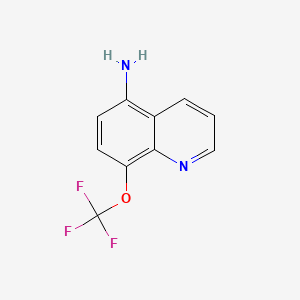

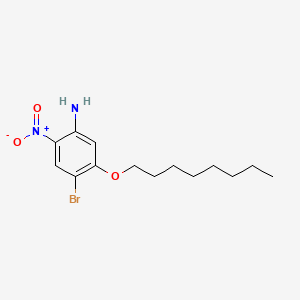

8-(Trifluoromethoxy)quinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

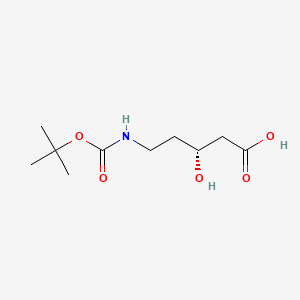

8-(Trifluoromethoxy)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2O . It is a versatile compound used in scientific research.

Synthesis Analysis

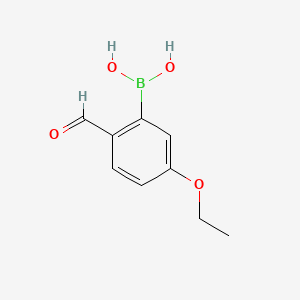

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine involves complex chemical reactions. One method involves the use of stannic chloride or indium (III) chloride in aerobic conditions . Another method involves the use of boronic acid group, which can participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds.Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinolin-5-amine is intricate, with a molecular weight of 228.171 Da . It consists of a quinoline ring system attached to an amino group .Chemical Reactions Analysis

The chemical reactions involving 8-(Trifluoromethoxy)quinolin-5-amine are complex and diverse. It can participate in various chemical reactions due to its unique properties.Physical And Chemical Properties Analysis

8-(Trifluoromethoxy)quinolin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Interaction with Sodium and Potassium Amides

Research by Gurskaya et al. (2012) investigated the interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia. This study showed the potential of these compounds in nucleophilic synthons, leading to the synthesis of various polyfluorinated quinoline derivatives. Such reactions are critical for developing new materials and chemicals with specific fluorinated patterns, useful in pharmaceuticals and agrochemicals (Gurskaya, Selivanova, & Shteingarts, 2012).

Synthesis of Quinolinyl Amino Nitriles

Dalavai et al. (2020) presented a one-pot synthesis of quinolinyl amine nitriles using an eco-friendly protocol. This synthesis route offers a green chemistry approach to developing compounds with potential antidiabetic, anti-inflammatory, and antioxidant activities. Such methodologies are crucial for creating less toxic and environmentally benign synthesis processes for bioactive compounds (Dalavai, Gomathi, Naresh, & Nawaz Khan, 2020).

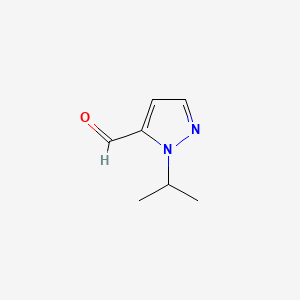

Novel Pyrazolo[3,4-d]pyrimidine Derivatives

A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-8-(trifluoromethyl)quinoline. This work highlights the chemical versatility of quinoline derivatives in synthesizing compounds with potential antimicrobial activities. Such derivatives can serve as scaffolds for pharmaceutical research, aiming to develop new drugs with improved efficacy against resistant strains of bacteria and fungi (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Rhodium-catalyzed Amination

The work by You et al. (2018) on rhodium-catalyzed amination of quinoline N-oxides introduces a method for selective functionalization of quinoline derivatives. This method facilitates the introduction of amino groups at specific positions on the quinoline ring, expanding the toolkit for modifying bioactive compounds to explore their pharmacological properties (You, Yuan, Huang, Pi, Wu, & Cui, 2018).

Copper-Catalyzed Remote C-H Amination

Research by Sahoo et al. (2016) on copper-catalyzed remote C-H amination of quinolines showcases advanced methodologies in organic synthesis for the direct introduction of amino groups into bioactive molecules. This process is significant for medicinal chemistry, allowing for the structural diversification of pharmaceuticals (Sahoo, Kesava Reddy, Ramakrishna, & Baidya, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-(trifluoromethoxy)quinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOFTNLLDXSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674749 |

Source

|

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethoxy)quinolin-5-amine | |

CAS RN |

1072944-53-6 |

Source

|

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)